(R)-4,5-Dihydro-6-hydroxy-2,2,5,8-tetramethyl-2H-naphtho[1,8-bc]furan-7(3H)-one
(R)-4,5-Dihydro-6-hydroxy-2,2,5,8-tetramethyl-2H-naphtho[1,8-bc]furan-7(3H)-one
Brand Name:
Vulcanchem
CAS No.:
10124-08-0
VCID:
VC21255515
InChI:
InChI=1S/C15H18O3/c1-7-5-6-9-11-10(7)13(17)12(16)8(2)14(11)18-15(9,3)4/h7,17H,5-6H2,1-4H3/t7-/m1/s1
SMILES:
CC1CCC2=C3C1=C(C(=O)C(=C3OC2(C)C)C)O
Molecular Formula:
C15H18O3
Molecular Weight:
246.3 g/mol
(R)-4,5-Dihydro-6-hydroxy-2,2,5,8-tetramethyl-2H-naphtho[1,8-bc]furan-7(3H)-one
CAS No.: 10124-08-0
Cat. No.: VC21255515
Molecular Formula: C15H18O3
Molecular Weight: 246.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10124-08-0 |
|---|---|
| Molecular Formula | C15H18O3 |
| Molecular Weight | 246.3 g/mol |
| IUPAC Name | (7R)-9-hydroxy-3,3,7,11-tetramethyl-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4(12),8-trien-10-one |
| Standard InChI | InChI=1S/C15H18O3/c1-7-5-6-9-11-10(7)13(17)12(16)8(2)14(11)18-15(9,3)4/h7,17H,5-6H2,1-4H3/t7-/m1/s1 |
| Standard InChI Key | GPLYVANRJRWDMO-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@@H]1CCC2=C3C1=C(C(=O)C(=C3OC2(C)C)C)O |
| SMILES | CC1CCC2=C3C1=C(C(=O)C(=C3OC2(C)C)C)O |
| Canonical SMILES | CC1CCC2=C3C1=C(C(=O)C(=C3OC2(C)C)C)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator